((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine
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Description
The compound of interest, ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine, is a chiral dioxolane derivative that has been synthesized and studied in various research contexts. The dioxolane ring is a five-membered acetal ring, which is a common motif in organic chemistry due to its stability and synthetic versatility. The isopropyl group and the aminomethyl substituents on the dioxolane ring contribute to the compound's unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of the compound is achieved through a two-step process starting from diethyl-2,3-O-isobutylidene-d-tartrate. The first step involves ammonolysis, where the ester groups of the starting material are converted to amides. The second step is a reduction process, which likely involves the conversion of the amide groups to amines, resulting in the formation of the bis(aminomethyl) functional groups on the dioxolane ring .
Molecular Structure Analysis
The molecular structure of related dioxolane derivatives has been elucidated through crystallographic studies. For instance, a compound with a similar dioxolane core, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was crystallized and analyzed. The crystal structure revealed that the two hydroxyl groups are on the same side of the dioxolane ring, and the configuration of the carbon centers is in the R form. Intramolecular hydrogen bonds were observed, contributing to the stability of the molecular structure .
Chemical Reactions Analysis
Dioxolane derivatives can participate in various chemical reactions due to their acetal functionality. For example, they can undergo acetal formation reactions, which are typically acid-catalyzed processes where aldehydes or ketones react with alcohols. The presence of the aminomethyl groups in the compound of interest suggests that it could also engage in reactions typical of amines, such as forming amides or imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their substituents. The isopropyl group is known to impart hydrophobic character, while the aminomethyl groups could increase the compound's solubility in polar solvents due to their potential for hydrogen bonding. The crystallographic data of a related compound indicates that dioxolane derivatives can form intermolecular hydrogen bonds, which could affect their melting points, boiling points, and solubility . The specific physical and chemical properties of ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine would need to be determined experimentally, as they are not directly reported in the provided papers.
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential uses, or reactions of the compound.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFRXDFODYHPC-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine | |
CAS RN |
146092-05-9 |
Source
|
Record name | [(4R,5R)-5-(aminomethyl)-2-(propan-2-yl)-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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